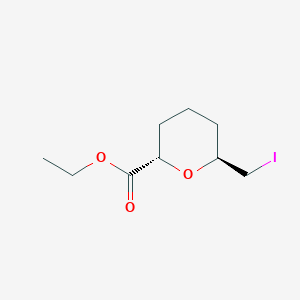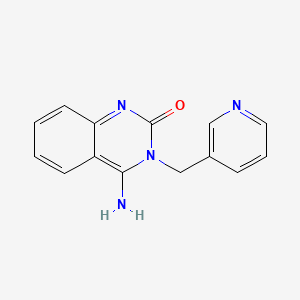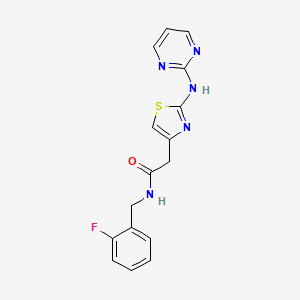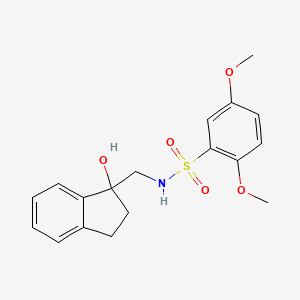
(2S)-6beta-(Iodomethyl)tetrahydro-2H-pyran-2alpha-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S)-Tetrahydro-2H-pyran-2alpha-carboxylic acid methyl ester” is a chemical compound that contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic ether .
Molecular Structure Analysis
The molecule consists of 12 Hydrogen atoms, 7 Carbon atoms, and 3 Oxygen atoms, making a total of 22 atoms . The molecular weight is calculated by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Scientific Research Applications
Synthesis Techniques :
- The paper by Vartanyan et al. (1979) discusses the synthesis of ethyl 2,2-dimethyltetrahydro-4-pyranylpropiolate through the acylation of carbethoxymethylenetriphenylphosphorane. This synthesis technique is relevant for the preparation of compounds like (2S)-6beta-(Iodomethyl)tetrahydro-2H-pyran-2alpha-carboxylic acid ethyl ester (R. S. Vartanyan, Zh. V. Kazaryan, S. Vartanyan, 1979).
Reactivity and Derivative Formation :
- Hanzawa et al. (2012) describe the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring. These findings are significant for understanding the reactivity and potential applications of similar compounds (Y. Hanzawa, K. Hashimoto, Yoshio Kasashima, Yoshiko Takahashi, T. Mino, M. Sakamoto, T. Fujita, 2012).
Photoactivation Research :
- Soares et al. (2015) studied the photoactivation of butyric acid from benzocoumarin cages. This research is relevant for understanding the photolability and potential photoreactive applications of structurally similar compounds (Ana M. S. Soares, G. Hungerford, Susana P. G. Costa, M. S. T. Gonçalves, 2015).
Phosphine-Catalyzed Reactions :
- Zhu et al. (2003) detail the use of organic phosphine catalysts in the synthesis of functionalized tetrahydropyridines. Insights from this study can be applied to the catalytic synthesis of related pyran compounds (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Analytical Chemistry Applications :
- Wang et al. (2017) provide X-ray powder diffraction data for a compound structurally similar to this compound. This is crucial for understanding the crystalline structure and properties of similar compounds (Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017).
Lipase-Catalyzed Synthesis :
- Paludo et al. (2015) investigated the synthesis of ethyl butyrate using ultrasound and molecular sieves, catalyzed by immobilized lipase. This method could be adapted for the synthesis of related ester compounds (Natália Paludo, Joana S. Alves, Cintia Altmann, M. Ayub, R. Fernández-Lafuente, R. Rodrigues, 2015).
Properties
IUPAC Name |
ethyl (2S,6S)-6-(iodomethyl)oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO3/c1-2-12-9(11)8-5-3-4-7(6-10)13-8/h7-8H,2-6H2,1H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXURXFCNHSYZLB-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(O1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H](O1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2612393.png)


![6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612399.png)
![3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2612401.png)
![N-(4-chloro-2-fluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2612402.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2612403.png)
![diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2612405.png)

![1,7-dimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612408.png)
![1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2612411.png)

![2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2612413.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2612415.png)
